

# chemical structure and SMILES string for 2-Fluoro-5-nitrotoluene

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## Compound of Interest

Compound Name: 2-Fluoro-5-nitrotoluene

Cat. No.: B1294961

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## An In-depth Technical Guide to 2-Fluoro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Fluoro-5-nitrotoluene** (CAS No. 455-88-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1][2]</sup> Its specific functionalization, featuring a fluorine atom and a nitro group on a toluene scaffold, makes it a valuable building block in medicinal chemistry and material science.

## Chemical Structure and Identifier

**2-Fluoro-5-nitrotoluene** is an aromatic organic compound. The structure consists of a toluene ring substituted with a fluorine atom at position 2 and a nitro group at position 5.

- IUPAC Name: 1-fluoro-2-methyl-4-nitrobenzene<sup>[3][4]</sup>
- SMILES String: Cc1cc(ccc1F)[O-][N+]<sup>[1]</sup>
- Chemical Formula: C<sub>7</sub>H<sub>6</sub>FO<sub>2</sub><sup>[1][3][4][5]</sup>

## Physicochemical and Pharmacokinetic Data

The following table summarizes the key quantitative properties of **2-Fluoro-5-nitrotoluene**. This data is essential for its application in experimental design and chemical synthesis.

| Property                              | Value                     | Source(s)    |
|---------------------------------------|---------------------------|--------------|
| Molecular Weight                      | 155.13 g/mol              | [1][3][5]    |
| CAS Number                            | 455-88-9                  | [1][3][5][6] |
| Appearance                            | Yellow crystals or powder | [4]          |
| Melting Point                         | 38-40 °C                  | [1]          |
| Boiling Point                         | 99-100 °C at 13 mmHg      | [1]          |
| Topological Polar Surface Area (TPSA) | 43.14 Å <sup>2</sup>      | [5]          |
| LogP                                  | 2.04232                   | [5]          |
| Hydrogen Bond Acceptors               | 2                         | [5]          |
| Hydrogen Bond Donors                  | 0                         | [5]          |
| Rotatable Bonds                       | 1                         | [5]          |

## Experimental Protocol: Synthesis of 2-Fluoro-5-nitrotoluene

The primary method for synthesizing **2-Fluoro-5-nitrotoluene** is through the electrophilic nitration of 2-fluorotoluene. The following protocol is adapted from established laboratory procedures.[7]

Objective: To synthesize **2-Fluoro-5-nitrotoluene** via nitration of 2-fluorotoluene.

Materials:

- 2-fluorotoluene (30 g)
- Nitric acid (33 mL, fuming)
- Ice
- Diethyl ether

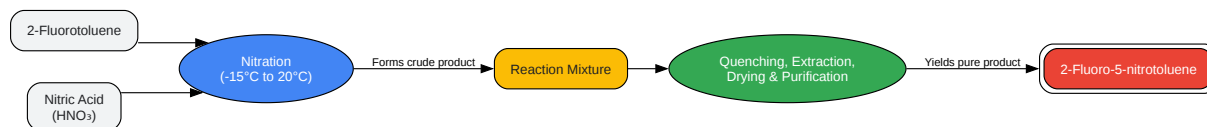
- Water (for washing)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

#### Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a dropping funnel, cool 33 mL of nitric acid to  $-15^{\circ}\text{C}$  using an appropriate cooling bath (e.g., ice-salt).
- **Addition of Reactant:** Slowly add 30 g of 2-fluorotoluene to the cold nitric acid over a period of two hours while maintaining the temperature at  $-15^{\circ}\text{C}$ .
- **Reaction:** Stir the mixture at  $-15^{\circ}\text{C}$  for an additional hour. After this period, allow the reaction mixture to slowly warm up to room temperature ( $20^{\circ}\text{C}$ ).
- **Quenching:** Pour the reaction mixture carefully into a beaker containing ice to quench the reaction.
- **Extraction:** Transfer the quenched mixture to a separatory funnel and extract the product into diethyl ether.
- **Washing and Drying:** Wash the organic phase sequentially with water to remove residual acid. Dry the ether layer over an anhydrous drying agent like magnesium sulfate.
- **Isolation:** Filter off the drying agent and evaporate the solvent under reduced pressure.
- **Purification:** The resulting residue can be purified by vacuum distillation to yield **2-Fluoro-5-nitrotoluene**. The product typically distills at  $100\text{-}101^{\circ}\text{C}$  at 10-11 mmHg.[7]

## Logical Workflow: Synthesis Pathway

The synthesis described above follows a straightforward electrophilic aromatic substitution mechanism. The workflow diagram below illustrates the key steps from reactant to final product.



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Caption: Synthesis workflow for **2-Fluoro-5-nitrotoluene**.

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